REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][C:8]([N+]([O-])=O)=[CH:7][C:5]=1N)([CH3:3])[CH3:2].OS(O)(=O)=O.N([O-])=O.[Na+].N[C:24](N)=O.[OH2:27]>>[CH:1]([C:4]1[CH:10]=[CH:9][C:8]([CH3:24])=[CH:7][C:5]=1[OH:27])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then purified via silica gel column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |